6-chloro-N,N-dimethylpyrazin-2-amine
Overview
Description
6-Chloro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative with the chemical formula C6H9ClN2 . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N-dimethylpyrazin-2-amine is represented by the InChI code: 1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 . The molecular weight of this compound is 157.6 .Physical And Chemical Properties Analysis
6-Chloro-N,N-dimethylpyrazin-2-amine is a white to off-white solid . It has a molecular weight of 157.6 . The compound should be stored in a refrigerator .Scientific Research Applications
Metal Ion Interaction
A study by Driessen, Paap, and Reedijk (2010) explored the interaction of a similar pyrazine compound with metal ions, specifically zinc. The research demonstrated how the pyrazine derivative partially disintegrates when reacted with zinc dichloride or zinc dibromide in methanol, resulting in unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion formations. This highlights potential applications in metal-ligand chemistry and coordination polymers (Driessen, Paap, & Reedijk, 2010).
Chemical Synthesis and Reactions
Blake and Sammes (1970) reported on the oxidation and reactions of substituted pyrazines. Their work on 2,5-dichloro-3,6-dimethylpyrazine demonstrated how it can be oxidized to a di-N-oxide, which opens up possibilities for various chemical transformations and syntheses (Blake & Sammes, 1970).
Synthesis of Pyrazinyl-amines
Colbon, Foster, Giles, Patel, and Singleton (2008) developed a process for synthesizing 6-methylpyrazine-2-yl-amines, a class of compounds closely related to 6-chloro-N,N-dimethylpyrazin-2-amine. Their work demonstrates an efficient approach to creating these compounds, which could be essential for pharmaceutical and chemical manufacturing (Colbon et al., 2008).
Pyrazine Derivatives in Coordination Polymers
Mailman et al. (2020) investigated chloro-substituted pyrazin-2-amine copper(I) bromide complexes. This study is particularly relevant as it demonstrates how pyrazine derivatives, similar to 6-chloro-N,N-dimethylpyrazin-2-amine, can be used to form complex coordination polymers through halogen and hydrogen bonding. This has implications in materials science and catalysis (Mailman et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITVVMHFLZNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632181 | |
Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
CAS RN |
61655-72-9 | |
Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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